molecular formula C7H12F2OS B2932985 [3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol CAS No. 2567503-96-0

[3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol

Cat. No.: B2932985
CAS No.: 2567503-96-0
M. Wt: 182.23
InChI Key: CQNMUUOGLJEMLI-UHFFFAOYSA-N
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Description

[3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol is a chemical compound with the molecular formula C7H12F2OS It is characterized by the presence of a cyclobutyl ring substituted with difluoro groups and a methylsulfanylmethyl group, along with a methanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of Methylsulfanylmethyl Group: The methylsulfanylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable methylsulfanyl precursor reacts with the cyclobutyl intermediate.

    Addition of Methanol Group: The final step involves the addition of a methanol group through a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the difluoro groups to fluorine or hydrogen atoms, altering the compound’s properties.

    Substitution: The methylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the methylsulfanylmethyl group.

Scientific Research Applications

[3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the methylsulfanylmethyl group play crucial roles in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluoro-1-methyl-cyclobutyl)methanol: Similar structure but lacks the methylsulfanylmethyl group.

    (3,3-Difluoro-1-methylcyclobutyl)methanol: Another similar compound with slight variations in the substituents.

Uniqueness

The presence of the methylsulfanylmethyl group in [3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol distinguishes it from other similar compounds. This group imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3,3-difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2OS/c1-11-5-6(4-10)2-7(8,9)3-6/h10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNMUUOGLJEMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CC(C1)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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